N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3S/c28-22(17-5-7-19(8-6-17)31(29,30)27-11-1-2-12-27)23-18-9-13-26(14-10-18)21-15-20(24-25-21)16-3-4-16/h5-8,15-16,18H,1-4,9-14H2,(H,23,28)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBRWYSSJQTJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCN(CC3)C4=NNC(=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
The primary target of this compound is p21-activated kinase 4 (PAK4) . PAK4 plays a critical role in various cellular processes, including cell growth, survival, and cytoskeletal dynamics. The inhibition of PAK4 by this compound affects pathways regulated by Rho family GTPases, particularly Rac and Cdc42 , leading to several cellular effects:
- Inhibition of Cell Growth : The compound exhibits antitumor properties by inhibiting the proliferation of cancer cells.
- Promotion of Cell Apoptosis : It induces programmed cell death in malignant cells.
- Regulation of Cytoskeletal Functions : The compound alters the cytoskeletal architecture, impacting cell motility and morphology.
Pharmacological Effects
The biological activity of this compound can be summarized as follows:
| Effect | Description |
|---|---|
| Antitumor Activity | Inhibits growth and induces apoptosis in cancer cells. |
| Anti-inflammatory Properties | Potentially reduces inflammation through modulation of signaling pathways. |
| Enzyme Inhibition | Acts as a biochemical probe for various enzymes involved in cancer progression. |
Structure-Activity Relationship (SAR)
Research indicates that the structural components of this compound significantly contribute to its biological activity. The presence of the pyrazole ring is particularly important for its interaction with biological targets, enhancing its efficacy as an antitumor agent. The piperidine and pyrrolidine moieties also play crucial roles in modulating the pharmacokinetic properties of the molecule.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antitumor Efficacy : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity compared to standard chemotherapeutic agents .
- Mechanistic Insights : Another study highlighted that the compound's ability to inhibit PAK4 resulted in decreased activation of downstream signaling pathways associated with tumor progression and metastasis .
- Comparative Analysis : When compared with similar compounds, such as N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-thiazole, this compound exhibited superior antitumor activity, suggesting that the unique structural arrangement enhances its efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs from the provided evidence, focusing on molecular weight, substituents, synthetic yields, and spectral characteristics.
Key Observations:
Structural Diversity: The target compound’s cyclopropyl-pyrazole and pyrrolidine sulfonyl groups distinguish it from analogs bearing trifluoromethyl (e.g., 7c, 8b), guanidine (e.g., 17e), or urea/thiourea substituents (e.g., 7c, 8b). These modifications likely impact lipophilicity, metabolic stability, and target engagement . Compounds like 17h incorporate a dihydroimidazole-amino group, which may enhance hydrogen-bonding interactions but result in higher molecular weight (674.19 vs. 443.56) .
Synthetic Yields: Yields for similar compounds vary widely (20.7–76.2%), with lower yields observed for guanidine-containing derivatives (e.g., 17e: 25.0%) due to the complexity of introducing polar functional groups .
Spectral Characterization: All compounds were validated via 1H-NMR and HRMS/ESI, with aromatic proton shifts (δ 6.80–8.15) and molecular ion peaks consistent with their structures.
The presence of sulfonyl or trifluoromethyl groups in other compounds (e.g., 6f, 7c) aligns with known roles in kinase inhibition or GPCR modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
